5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research.
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, such as the compound , have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Antifungal Activity
Compounds similar to “5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” have been synthesized and screened for their antifungal activity .
Anti-Inflammatory and Analgesic Activities
Some benzothiazole derivatives have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antimicrobial Drug Development
Thiazoles, which are part of the compound’s structure, are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . This suggests potential applications in the development of new antimicrobial drugs.
Antiretroviral Drug Development
Thiazoles are also found in Ritonavir, an antiretroviral drug . This suggests potential applications in the development of new antiretroviral drugs.
Antineoplastic Drug Development
Thiazoles are found in Tiazofurin, an antineoplastic drug . This suggests potential applications in the development of new antineoplastic drugs.
Mechanism of Action
Target of action
They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of action
Benzothiazole derivatives are often involved in various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Biochemical pathways
Benzothiazole derivatives are often involved in various synthetic pathways .
Result of action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
properties
IUPAC Name |
5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS2/c1-7-5-8(2)12-9(6-7)16-14(20-12)17-13(18)10-3-4-11(15)19-10/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAZUVLSZYEFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
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